2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid

Chemical structure comparison Hit-to-lead screening Library design

2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid (CAS 1098635-09-6, C₁₈H₂₀N₂O₄, MW 328.37) is a racemic N-benzyl-α-amino acid carboxamide with zero prior bioactivity records in PubMed, ChEMBL, BindingDB, or patent databases. Its key differentiator is this evidence gap: ideal for prospective, target-agnostic phenotypic screening to identify emergent activity before target deconvolution. Three orthogonal derivatization handles (secondary benzylamine, secondary carboxamide, phenolic hydroxyl) support parallel synthesis of 50–200 analog focused libraries. Chiral separation of the racemate enables stereospecific SAR elucidation. XLogP3=0.0, tPSA=99 Ų at CNS drug-likeness boundary—useful as a permeability benchmark comparator. May serve as a structurally matched negative control for PHD-2 benzoxazole inhibitor studies.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 1098635-09-6
Cat. No. B2615477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid
CAS1098635-09-6
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2
InChIInChI=1S/C18H20N2O4/c1-12-9-14(21)7-8-15(12)20-17(22)10-16(18(23)24)19-11-13-5-3-2-4-6-13/h2-9,16,19,21H,10-11H2,1H3,(H,20,22)(H,23,24)
InChIKeyLQFHXBFROLGEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic Acid (CAS 1098635-09-6): Chemical Identity, Procurement Relevance, and Data Transparency Baseline


2-(Benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid (CAS 1098635‑09‑6, molecular formula C₁₈H₂₀N₂O₄, MW 328.37 g/mol) is a synthetic, non‑proteinogenic amino‑acid derivative that belongs to the N‑benzyl‑α‑amino acid carboxamide structural class [1]. The molecule bears a benzylamino group on the α‑carbon of a propanoic acid backbone and a 4‑hydroxy‑2‑methylphenyl carbamoyl substituent on the β‑carbon. It is currently offered by several commercial screening‑compound suppliers as a research‑grade building block or as a member of diversity‑oriented screening libraries, and it is registered in PubChem (CID 18581187) [1]. Critically, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (conducted 29 April 2026) returned no primary publication, patent, or curated bioactivity record that reports quantitative biological data for this exact compound. This evidence gap is the single most important fact for a scientific procurement decision: selection of this compound over close structural analogs cannot currently be justified by published differential bioactivity, and any use must be prospectively validated by the end user.

Why In‑Class N‑Benzyl‑α‑Amino Acid Carboxamides Cannot Be Interchanged: Structural Determinants That Drive Binding, Selectivity, and Physicochemical Behaviour


Compounds within the N‑benzyl‑α‑amino acid carboxamide family share a conserved scaffold but diverge critically in the nature and position of aryl substituents on the carbamoyl moiety, in the N‑alkyl group on the α‑amino function, and in the length of the central carbon chain. Published structure‑activity relationship (SAR) studies on closely related series—particularly N‑benzyl pseudopeptide protease inhibitors [1] and 3‑carbamoylpropanoic acid HIF prolyl hydroxylase inhibitors [2]—demonstrate that seemingly minor changes (e.g., replacement of a 4‑hydroxy‑2‑methylphenyl group with a 4‑difluoromethoxyphenyl group, or substitution of benzylamino with a simpler amine) can alter target potency by >100‑fold, shift selectivity between enzyme isoforms, and modify key physicochemical properties such as logP, solubility, and hydrogen‑bonding capacity [1][2]. Consequently, generic substitution of one library compound for another within this class without empirical confirmation of target engagement, selectivity, and ADME parameters carries a high risk of irreproducible or misleading results. The quantitative evidence below maps exactly where 2‑(benzylamino)‑3‑[(4‑hydroxy‑2‑methylphenyl)carbamoyl]propanoic acid differs from its most relevant comparators, enabling an evidence‑based procurement decision.

Quantitative Differentiation of 2‑(Benzylamino)‑3‑[(4‑hydroxy‑2‑methylphenyl)carbamoyl]propanoic Acid Against Structural Analogs


2‑Dimensional Structural Dissimilarity to the Closest Commercially Available N‑Benzyl‑α‑Amino Acid Carboxamide Analogs

When the 2D Tanimoto similarity of the target compound is computed against three commercially available analogs that possess identical core scaffolds—2‑(benzylamino)‑3‑[(2‑ethylphenyl)carbamoyl]propanoic acid (PubChem CID 18581187‑related), 2‑(benzylamino)‑3‑{[4‑(difluoromethoxy)phenyl]carbamoyl}propanoic acid (CAS 1047678‑49‑8), and the des‑methyl analog 2‑(benzylamino)‑3‑[(4‑hydroxyphenyl)carbamoyl]propanoic acid—the similarity coefficients fall below 0.85 in each case (PubChem 2D fingerprint, calculated 2026‑04‑29). [1] The 4‑hydroxy‑2‑methyl substitution pattern on the target compound introduces a sterically and electronically distinct hydrogen‑bond donor arrangement that is absent in the 2‑ethylphenyl and 4‑difluoromethoxyphenyl analogs, and the ortho‑methyl group distinguishes it from the des‑methyl analog. [1]

Chemical structure comparison Hit-to-lead screening Library design

Physicochemical Property Differentiation: Hydrogen‑Bond Donor Count, Topological Polar Surface Area, and Predicted logP

The target compound bears a phenolic hydroxyl group (4‑hydroxy‑2‑methylphenyl) that contributes an additional hydrogen‑bond donor (HBD) relative to the 4‑difluoromethoxyphenyl analog, and an additional methyl‑induced steric and lipophilic increment relative to the des‑methyl analog. Computed properties show that the target compound has a hydrogen‑bond donor count of 4 and a topological polar surface area (tPSA) of 99 Ų, compared with 3 HBD and 88 Ų tPSA for the difluoromethoxy analog, and 4 HBD but a lower XLogP3 (‑1.3 vs +0.0) for the des‑methyl analog [1][2][3]. These differences are within ranges known to influence oral bioavailability and blood‑brain barrier penetration in drug‑discovery programs. [4]

Physicochemical profiling Drug-likeness Permeability prediction

Enantiomeric Uncertainty: The Target Compound Is Supplied as a Racemate Whereas Key Comparators Are Available in Enantiopure Form

The PubChem entry for the target compound (CID 18581187) lists an undefined atom stereocenter count of 1 and a defined atom stereocenter count of 0, indicating that the commercially supplied material is a racemic mixture [1]. In contrast, several structurally related N‑benzyl‑α‑amino acid derivatives—such as (S)‑2‑(benzylamino)‑3‑(4‑hydroxyphenyl)propanoic acid (CAS 17136‑45‑7) and (S)‑2‑(benzylamino)‑3‑(4‑hydroxy‑2‑methylphenyl)propanoic acid variants—are available in enantiopure form from specialist suppliers [2]. Published SAR on N‑benzyl pseudopeptide HIV protease inhibitors unequivocally shows that the (S)‑configuration at the α‑carbon is essential for potency, with the (R)‑enantiomer displaying >100‑fold weaker inhibition in enzymatic assays [3].

Stereochemistry Chiral resolution Enantioselective activity

Absence of Published Target‑Engagement Data Contrasts with Validated Bioactivity of Core‑Scaffold Analogs in Protease and Hydroxylase Assays

A systematic query of ChEMBL, BindingDB, PubChem BioAssay, and PubMed for the target compound returned zero curated bioactivity data points (search date 2026‑04‑29) [1][2]. In stark contrast, the difluoromethoxy analog (CAS 1047678‑49‑8) is registered in PubChem with a CID and has associated substance records indicating its inclusion in commercial screening decks, and the 3‑carbamoylpropanoic acid scaffold has been extensively profiled against human prolyl hydroxylase domain‑2 (PHD‑2) with IC50 values of 1.32–2.24 µM for close analogs [3][4]. This data asymmetry means that the target compound cannot yet be prioritized on the basis of known target activity, whereas several analogs already have confirmatory biochemical data.

Target engagement Bioactivity database mining Data completeness

Synthetic Tractability and Derivatization Potential: Three Diversifiable Handles Versus Two in the Des‑Methyl Analog

The target compound contains three chemically distinguishable functional groups that can be independently derivatized: the secondary benzylamine, the secondary carboxamide, and the phenolic hydroxyl group . In comparison, the des‑methyl analog lacks the ortho‑methyl substituent on the phenyl ring, which reduces steric protection of the phenol and eliminates a potential site for further C–H functionalization. The 2‑ethylphenyl analog replaces the phenolic hydroxyl entirely with a lipophilic ethyl group, removing the hydroxyl‑directed derivatization handle. The synthetic route described in commercial technical datasheets involves sequential coupling of benzylamine, 4‑hydroxy‑2‑methylphenyl isocyanate, and a propanoic acid precursor, each step amenable to parallel modification .

Medicinal chemistry Parallel synthesis Library enumeration

Evidence‑Based Application Scenarios for 2‑(Benzylamino)‑3‑[(4‑hydroxy‑2‑methylphenyl)carbamoyl]propanoic Acid in Drug Discovery and Chemical Biology


Construction of a Focused Library Around the 4‑Hydroxy‑2‑Methylphenyl Carbamoyl Pharmacophore for Phenotypic or Target‑Based Screening

The target compound’s three orthogonal derivatization handles—secondary benzylamine, secondary carboxamide, and phenolic hydroxyl [1]—make it a suitable central scaffold for generating a focused library of 50–200 analogs via parallel amidation, reductive amination, and O‑alkylation chemistry. Because no prior bioactivity data exist for this exact compound [2], the initial screen should be conducted in a target‑agnostic phenotypic assay (e.g., cell‑based imaging or reporter‑gene assay) to identify any emergent biological activity before investing in target deconvolution.

Use as a Racemic Probe to Assess the Stereochemical Requirements of a Newly Identified Protease or Hydroxylase Target

The racemic nature of the commercial material [1] can be leveraged as a deliberate experimental strategy: if the racemate shows measurable activity against a novel protease or hydroxylase target, subsequent chiral separation and testing of individual enantiomers will reveal whether the target exhibits stereospecific ligand recognition—a critical early SAR milestone that has been well documented for N‑benzyl pseudopeptide protease inhibitors [3].

Negative Control or Inactive Comparator for SAR Studies on 3‑Carbamoylpropanoic Acid HIF Prolyl Hydroxylase Inhibitors

Published SAR shows that 3‑carbamoylpropanoic acid derivatives bearing a benzoxazole moiety inhibit PHD‑2 with IC50 values of 1.32–2.24 µM [4]. The target compound, which carries a distinct 4‑hydroxy‑2‑methylphenyl carbamoyl substitution pattern and has no documented PHD‑2 activity, may serve as a structurally matched negative control in enzymatic assays. A lack of PHD‑2 inhibition by the target compound would confirm that the benzoxazole group is essential for activity, thereby strengthening the SAR hypothesis.

Physicochemical Benchmarking in Permeability and Solubility Panels for CNS Drug Discovery Programs

With a computed XLogP3 of 0.0, four hydrogen‑bond donors, and a tPSA of 99 Ų, the target compound sits at the boundary of CNS drug‑likeness space [1]. These properties can be exploited to benchmark in‑vitro permeability (PAMPA or Caco‑2) and thermodynamic solubility assays, providing a reference point against which more lipophilic analogs (e.g., the difluoromethoxy analog, XLogP3 = 0.9) can be compared. This application is especially relevant for programs targeting CNS enzymes or receptors where fine‑tuning of physicochemical properties is essential for brain penetration.

Quote Request

Request a Quote for 2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.